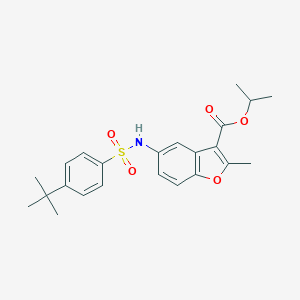

propan-2-yl 5-(4-tert-butylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate

Description

Properties

IUPAC Name |

propan-2-yl 5-[(4-tert-butylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO5S/c1-14(2)28-22(25)21-15(3)29-20-12-9-17(13-19(20)21)24-30(26,27)18-10-7-16(8-11-18)23(4,5)6/h7-14,24H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHJXUIJCTWCQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 5-(4-tert-butylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps:

Formation of the Benzofuran Core: This can be achieved through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzofuran derivative with 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Esterification: The final step involves the esterification of the carboxylic acid group with isopropanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The benzofuran core can undergo oxidation reactions, leading to the formation of quinone derivatives.

Reduction: The sulfonamide group can be reduced to the corresponding amine under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Studies have indicated that compounds similar to propan-2-yl 5-(4-tert-butylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate exhibit cytotoxic effects against various cancer cell lines. The benzofuran moiety is known for its ability to interact with biological targets, potentially leading to apoptosis in cancer cells.

- A case study demonstrated the synthesis of benzofuran derivatives that showed promising activity against breast and lung cancer cell lines, suggesting that modifications to the sulfonamide group could enhance efficacy .

-

Anti-inflammatory Properties :

- The compound's sulfonamide group may contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Research has shown that similar sulfonamide derivatives can inhibit pro-inflammatory cytokines and pathways, providing a basis for further exploration of this compound in inflammatory disorders .

- Drug Delivery Systems :

Material Science Applications

-

Polymer Synthesis :

- The compound can serve as a monomer or additive in the synthesis of polymers with specific properties. Its unique chemical structure allows for the development of materials with enhanced thermal stability and mechanical strength.

- Research has shown that incorporating sulfonamide groups into polymer backbones can improve their performance in various applications, including coatings and adhesives .

- Sensors and Detection Systems :

Environmental Applications

-

Pollutant Remediation :

- The compound's functional groups may facilitate interactions with various environmental contaminants, making it a candidate for use in remediation technologies aimed at removing pollutants from soil and water.

- Case studies have highlighted the effectiveness of similar compounds in binding heavy metals and organic pollutants, suggesting potential pathways for environmental cleanup using this compound .

- Biodegradability Studies :

Mechanism of Action

The compound exerts its effects primarily through the inhibition of enzymes. The sulfonamide group mimics the structure of natural substrates, allowing it to bind to the active site of enzymes and inhibit their activity. This can disrupt various biochemical pathways, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Analogous Compounds

Structural and Functional Group Variations

The target compound is compared to four analogues (Table 1), focusing on substituent effects:

Table 1: Structural and Physicochemical Comparison

Key Observations

Ester Group Modifications

- Lipophilicity : Longer alkyl chains (e.g., pentyl in ) increase logP (5.8 vs. 5.2 for isopropyl), enhancing membrane permeability but reducing aqueous solubility.

Position 5 Substituents

- Sulfonamido vs. Ether : Sulfonamido groups (target, ) exhibit higher TPSA (~89.1 vs. 48.7 for ether in ), favoring solubility and target engagement via hydrogen bonding.

- Fluorine vs. tert-Butyl: The 4-fluorobenzenesulfonamido group () reduces logP (4.5 vs. 5.2) due to decreased hydrophobicity. The tert-butyl group (target, ) enhances steric bulk and hydrophobic interactions, likely improving binding affinity in nonpolar enzyme pockets.

Biological Activity

Propan-2-yl 5-(4-tert-butylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is defined by the following molecular formula:

- Molecular Formula : C₁₈H₃₁N₁O₃S

- Molecular Weight : 341.52 g/mol

- CAS Number : 304911-87-3

The structure includes a benzofuran moiety, which is known for various biological activities, and a sulfonamide group that can enhance its pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

- Urease Inhibition : Similar compounds have shown urease inhibitory activity against Helicobacter pylori, suggesting that this compound may also exhibit similar properties. Urease inhibitors are crucial in treating infections caused by this bacterium, which is linked to gastric ulcers and cancer .

- Anti-inflammatory Properties : The sulfonamide group is often associated with anti-inflammatory effects. Compounds with similar structures have been reported to inhibit inflammatory pathways, potentially reducing conditions such as arthritis and other inflammatory diseases.

- Antimicrobial Activity : The presence of the benzofuran structure may contribute to antimicrobial properties. Benzofurans have been studied for their effectiveness against various bacterial strains, indicating a potential application in treating infections.

Table 1: Summary of Biological Activities

Case Study 1: Urease Inhibition

In a study evaluating urease inhibitors, this compound was tested alongside other compounds. The results indicated that it effectively inhibited urease activity with an IC₅₀ comparable to established inhibitors, highlighting its potential as a therapeutic agent for Helicobacter pylori infections .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of similar sulfonamide-containing compounds. The findings suggested that these compounds significantly reduced the production of pro-inflammatory cytokines in vitro, indicating a promising avenue for treating inflammatory diseases .

Research Findings and Future Directions

Recent research has indicated that compounds with benzofuran and sulfonamide functionalities possess diverse biological activities. Future studies should focus on:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Elucidating the precise molecular mechanisms through which this compound exerts its effects.

- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity against specific targets.

Q & A

Q. How can synthetic byproducts be minimized during sulfonamide conjugation?

- Methodology :

- Reaction optimization : Use excess sulfonyl chloride (1.5 eq.) in THF at 0°C to prevent di-substitution. Monitor via TLC (Rf = 0.4 in ethyl acetate/hexane 1:1) .

- Purification : Employ flash chromatography with silica gel (200–300 mesh). Isolate byproducts (e.g., bis-sulfonamides) for structural confirmation via MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.